molecular formula C18H24N2O3S B272408 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide

货号 B272408
分子量: 348.5 g/mol
InChI 键: HSLLVMNNYQIKLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide leads to decreased activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induction of apoptosis in B cells.
Biochemical and Physiological Effects:
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to selectively inhibit BTK in B cells, without affecting other kinases in the same family, such as Tec and Itk. In preclinical models, 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis in B cells, leading to a reduction in tumor burden in B-cell malignancies. 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases.

实验室实验的优点和局限性

One advantage of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. Another advantage is its oral bioavailability and favorable pharmacokinetic properties, which make it suitable for chronic dosing in patients. One limitation of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is its potential for off-target effects, which may lead to toxicity in non-B-cell tissues. Another limitation is the potential for drug resistance, which may develop over time in patients.

未来方向

For research on 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies and autoimmune diseases. These trials will evaluate the safety and efficacy of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide in humans, as well as its pharmacokinetic and pharmacodynamic properties. Other future directions include the development of combination therapies with 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide and other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanisms of drug resistance to 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, and to develop strategies to overcome this resistance.

合成方法

The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-isopropyl-4-propoxybenzenesulfonyl chloride, which is then reacted with 2-pyridinemethanol to form the intermediate 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide. The final step involves the purification of the compound using column chromatography.

科学研究应用

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B cells. 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

属性

产品名称

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide

分子式

C18H24N2O3S

分子量

348.5 g/mol

IUPAC 名称

3-propan-2-yl-4-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-4-11-23-18-9-8-16(12-17(18)14(2)3)24(21,22)20-13-15-7-5-6-10-19-15/h5-10,12,14,20H,4,11,13H2,1-3H3

InChI 键

HSLLVMNNYQIKLW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C

规范 SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。